1-[(2-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzene with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonate. This intermediate is then reacted with N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in similar applications.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
Uniqueness
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H20F4N2O3S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20F4N2O3S/c21-18-4-2-1-3-15(18)13-30(28,29)26-11-9-14(10-12-26)19(27)25-17-7-5-16(6-8-17)20(22,23)24/h1-8,14H,9-13H2,(H,25,27) |
InChI Key |
KCTGDQISUXHYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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